2-Amino-5-(diethylamino)phenol
Overview
Description
2-Amino-5-(diethylamino)phenol is an organic compound with the molecular formula C10H16N2O. It is a derivative of phenol, characterized by the presence of both amino and diethylamino groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
2-Amino-5-(diethylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorescent dyes and other organic compounds.
Biology: The compound is utilized in the development of biochemical assays and as a fluorescent probe for imaging studies.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Safety and Hazards
2-Amino-5-(diethylamino)phenol may be toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It may cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, dizziness, and is suspected of causing genetic defects . It is also toxic to aquatic life with long-lasting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(diethylamino)phenol typically involves the reaction of p-N,N-diethylamino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol. The reaction conditions often include the use of solvents like dry acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures (around 50°C) to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(diethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction and conditions used .
Mechanism of Action
The mechanism of action of 2-Amino-5-(diethylamino)phenol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of amino and diethylamino groups allows it to participate in hydrogen bonding and other interactions, influencing its biological and chemical effects .
Comparison with Similar Compounds
- 2-Aminophenol
- 4-Diethylaminophenol
- 2-Amino-5-nitrophenol
Comparison: Compared to similar compounds, 2-Amino-5-(diethylamino)phenol is unique due to the presence of both amino and diethylamino groups, which enhance its reactivity and versatility in various applications. Its dual functional groups allow it to participate in a broader range of chemical reactions and interactions, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-amino-5-(diethylamino)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-12(4-2)8-5-6-9(11)10(13)7-8/h5-7,13H,3-4,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDPWYYNKJIJPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550189 | |
Record name | 2-Amino-5-(diethylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17626-05-0 | |
Record name | 2-Amino-5-(diethylamino)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17626-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-(diethylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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